Benpyrine

TNF-α Inhibition Binding Affinity Small Molecule

Benpyrine is the optimal direct TNF-α antagonist for mechanistic studies. Unlike indirect immunomodulators (e.g., lenalidomide) or weaker inhibitors (e.g., SPD304; IC50 ~5 µM), Benpyrine achieves complete target blockade at sub-µM concentrations (IC50 = 0.109 µM), eliminating off-target cytotoxicity. Its validated oral bioactivity (25-50 mg/kg) enables stress-free chronic in vivo dosing, making it the definitive reference standard for TNF-α pathway dissection. For research use only.

Molecular Formula C16H16N6O
Molecular Weight 308.34 g/mol
Cat. No. B8144530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenpyrine
Molecular FormulaC16H16N6O
Molecular Weight308.34 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CC=C2)NC3=NC=NC4=C3NC=N4
InChIInChI=1S/C16H16N6O/c23-13-6-12(8-22(13)7-11-4-2-1-3-5-11)21-16-14-15(18-9-17-14)19-10-20-16/h1-5,9-10,12H,6-8H2,(H2,17,18,19,20,21)/t12-/m0/s1
InChIKeyHUWOMAVUXTXEKT-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benpyrine: A Quantitatively Superior Small-Molecule TNF-α Inhibitor for Preclinical Research Procurement


Benpyrine is a novel, orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), identified through structure-based virtual ligand screening. It is characterized by its direct binding to TNF-α and potent blockade of its interaction with the TNFR1 receptor [1]. As a synthetic compound with a molecular formula of C16H16N6O and a molecular weight of 308.34 g/mol, it represents a distinct chemotype within the class of small-molecule TNF-α antagonists .

Why Benpyrine Cannot Be Replaced by Generic TNF-α Inhibitors: A Data-Driven Procurement Rationale


Generic substitution with other small-molecule TNF-α inhibitors is scientifically unsound due to significant quantitative differences in potency, binding kinetics, and in vivo efficacy profiles. Compounds like SPD304 exhibit a higher dissociation constant (KD), indicating weaker target engagement, and a drastically weaker functional IC50 [1]. Furthermore, agents such as lenalidomide operate through an indirect, immunomodulatory mechanism rather than direct TNF-α antagonism, leading to distinct biological outcomes and experimental utility . These disparities are not merely incremental but represent a different class of activity, making Benpyrine the preferred choice for research demanding robust, direct, and orally bioavailable TNF-α blockade.

Benpyrine Quantitative Evidence: Direct Comparator Data for Informed Scientific Procurement


Superior TNF-α Binding Affinity (KD) of Benpyrine vs. SPD304

In a direct biophysical comparison, Benpyrine demonstrates superior binding affinity for TNF-α compared to the reference small-molecule inhibitor SPD304. The dissociation constant (KD) for Benpyrine was determined to be 82.1 ± 5.0 μM, which is measurably lower (tighter binding) than the KD of 91.7 ± 6.3 μM observed for SPD304 [1]. This indicates a higher degree of target engagement under identical experimental conditions.

TNF-α Inhibition Binding Affinity Small Molecule

Markedly Higher Potency in Disrupting TNF-α/TNFR1 Interaction Compared to SPD304

Benpyrine is significantly more potent at the functional level than SPD304. It blocks the critical protein-protein interaction between TNF-α and its receptor TNFR1 with an IC50 of 0.109 µM . In stark contrast, SPD304 requires a concentration of 22 µM to achieve the same 50% inhibition of TNF-α/TNFR1 binding, as reported in multiple independent studies . This represents a >200-fold increase in functional potency for Benpyrine.

TNFR1 Antagonism Protein-Protein Interaction Potency

Validated Oral Bioactivity and In Vivo Efficacy in Murine Disease Models

Benpyrine is not just an in vitro inhibitor; its oral bioactivity has been validated in multiple murine models of autoimmune and inflammatory disease. Oral administration of Benpyrine (25-50 mg/kg via gavage) significantly alleviated symptoms of collagen-induced arthritis and attenuated TNF-α-induced liver and lung injury in an endotoxemia model [1]. This is a key differentiator from many first-generation small-molecule TNF-α inhibitors that lack suitable pharmacokinetic properties for in vivo use without parenteral administration.

In Vivo Efficacy Oral Bioavailability Preclinical Model

Optimal Research Applications for Benpyrine Based on Quantitative Differentiation


In Vitro Target Engagement and Functional Assays Requiring Potent TNF-α Blockade

Given its high functional potency (IC50 = 0.109 µM) and superior binding affinity (KD = 82.1 μM) compared to SPD304, Benpyrine is the optimal tool compound for cell-based assays designed to dissect TNF-α-mediated signaling pathways (e.g., NF-κB activation, caspase signaling) [1]. Its sub-micromolar activity ensures complete target inhibition without the cytotoxicity often associated with higher concentrations of less potent inhibitors, thereby generating cleaner, more interpretable data [1].

Longitudinal Preclinical Studies in Murine Models of Chronic Inflammation and Autoimmunity

Benpyrine's validated oral bioactivity and in vivo efficacy in disease-relevant models (collagen-induced arthritis, imiquimod-induced psoriasis) make it uniquely suited for chronic dosing studies [1]. Unlike injectable biologics or compounds with poor bioavailability, Benpyrine allows for convenient, stress-free oral administration (25-50 mg/kg) over extended periods, facilitating research into the long-term effects of TNF-α inhibition on disease progression and immune modulation [1].

Comparative Pharmacology Studies to Benchmark Novel TNF-α Inhibitors

The extensive quantitative characterization of Benpyrine, including its direct comparison to SPD304, establishes it as a reliable reference compound for benchmarking novel TNF-α inhibitors [1]. Its well-defined in vitro potency and in vivo efficacy profile provide a rigorous standard against which the performance of new chemical entities can be measured, ensuring robust and reproducible scientific evaluation [1].

Investigating the Role of Direct TNF-α Antagonism vs. Immunomodulation

In studies aiming to delineate the specific consequences of direct TNF-α blockade from broader immunomodulatory effects (as seen with compounds like lenalidomide), Benpyrine is an essential tool . Its well-characterized mechanism of directly binding to TNF-α and disrupting the TNF-α/TNFR1 interaction provides a clean, mechanistic readout, allowing researchers to attribute observed biological effects specifically to this mode of action rather than to off-target or indirect immunomodulation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benpyrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.